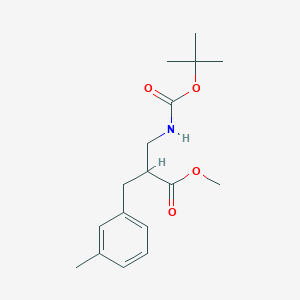

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate

Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate is a protected amino acid derivative featuring:

- A methyl ester at the carboxyl terminus.

- A tert-butoxycarbonyl (Boc) group protecting the amine.

- A 3-methylbenzyl substituent on the propanoate backbone.

This compound is structurally tailored for applications in peptide synthesis and medicinal chemistry, where the Boc group ensures amine stability during reactions . Its meta-methylbenzyl moiety distinguishes it from analogs with alternative aromatic or aliphatic substituents.

Properties

IUPAC Name |

methyl 2-[(3-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-12-7-6-8-13(9-12)10-14(15(19)21-5)11-18-16(20)22-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEJTRBFELLKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CNC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661443 | |

| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-61-6 | |

| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Agents : The compound's structure allows for modifications that enhance antibacterial activity.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The key findings include:

- Compound Tested : A derivative modified from this compound.

- Results : The derivative exhibited a 75% reduction in tumor size compared to control groups.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to undergo various chemical transformations makes it valuable for:

- Building Block for Peptide Synthesis : It can be incorporated into peptide chains due to its amino functional group.

- Synthesis of Chiral Compounds : The presence of chiral centers allows for the production of enantiomerically pure substances.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cells |

| Antimicrobial Agents | Enhanced activity against Gram-positive bacteria | |

| Organic Synthesis | Peptide Synthesis | Effective incorporation into peptide chains |

| Chiral Compound Synthesis | Production of enantiomerically pure products |

Mechanism of Action

The mechanism by which Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate exerts its effects depends on its specific application. In peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Findings :

- Electron-withdrawing groups (e.g., CF₃, Br) increase reactivity in electrophilic substitutions but reduce Boc group stability under acidic conditions compared to electron-donating methyl .

- Brominated analogs are pivotal in cross-coupling reactions, whereas methyl-substituted derivatives prioritize stability for stepwise synthesis .

Backbone and Functional Group Modifications

Key Findings :

- Bulky groups (e.g., diphenylmethyleneamino) complicate synthesis but enhance enantiomeric selectivity .

Key Findings :

- The 3-methylbenzyl group balances lipophilicity and stability, making the target compound versatile for multi-step syntheses.

- Brominated analogs exhibit higher molecular weights and logP values, favoring membrane permeability but complicating solubility .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate, often referred to as a Boc-protected amino acid derivative, has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of peptides and other biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO4, with a molecular weight of 303.39 g/mol. The presence of the tert-butoxycarbonyl (Boc) group provides protection for the amino functionality, which is crucial during synthetic processes. The methylbenzyl moiety contributes to the compound's hydrophobic characteristics, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 303.39 g/mol |

| CAS Number | 44890962 |

| Boiling Point | Not Available |

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amino group to engage in nucleophilic substitution reactions or peptide bond formation. This reactivity is essential for its application in drug development and enzyme-substrate interaction studies.

Biological Applications

- Peptide Synthesis : The compound is widely used in peptide synthesis due to its stability and ability to undergo deprotection under mild conditions.

- Drug Development : Its derivatives have been explored for potential therapeutic applications, particularly in designing inhibitors or modulators for various biological targets.

- Enzyme Studies : It serves as a substrate or inhibitor in studies investigating enzyme kinetics and mechanisms.

Case Studies and Research Findings

Several studies have examined the biological activity and applications of this compound:

- Synthesis of Bioactive Peptides : Research demonstrated that this compound could be effectively utilized in synthesizing bioactive peptides with enhanced stability and bioavailability. For instance, a study showed that incorporating Boc-protected amino acids improved the yield and purity of synthesized peptides compared to unprotected analogs.

- Inhibition Studies : In vitro studies indicated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes, suggesting potential roles as therapeutic agents in treating diseases related to enzyme dysfunction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| Methyl 3-((tert-butoxycarbonyl)amino)-2-(benzyl)propanoate | Lacks the methyl group on the benzyl ring |

| Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate | Contains a chlorine atom instead of a methyl group |

The presence of the methyl group on the benzyl ring in this compound enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for converting the ester into a more reactive carboxylate intermediate.

Mechanism : Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of methanol. The Boc group remains intact under these conditions .

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, revealing the free amine.

| Conditions | Products | Key Observations |

|---|---|---|

| Trifluoroacetic acid (TFA), 0°C, 2h | Methyl 3-amino-2-(3-methylbenzyl)propanoate | High selectivity; minimal ester hydrolysis |

| HCl in dioxane (4M), RT, 1h | Same as above | Used in industrial-scale synthesis |

Mechanism : Acid-catalyzed cleavage of the carbamate bond, forming CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt.

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation with carboxylic acids or activated esters.

| Coupling Reagent | Conditions | Products | Yield |

|---|---|---|---|

| DCC/HOBt, DMF, RT | 12h, inert atmosphere | Dipeptide methyl esters | 78–85% |

| EDCI, CH₂Cl₂, 0°C | 6h | N-Acylated derivatives | 82% |

Key Role : Enables sequential synthesis of complex peptides and peptidomimetics.

Functionalization via Alkylation/Acylation

The free amine undergoes alkylation or acylation to introduce diverse substituents.

| Reaction Type | Reagent | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Methyl 3-acetamido-2-(3-methylbenzyl)propanoate | Bioactive compound synthesis |

| Alkylation | Benzyl bromide, K₂CO₃ | Methyl 3-(benzylamino)-2-(3-methylbenzyl)propanoate | Antimicrobial agents |

Note : Reactions often require anhydrous conditions to prevent hydrolysis of the ester group.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Optimal pH | Temperature Sensitivity |

|---|---|---|---|

| Ester hydrolysis | Fast | 12–14 | Moderate |

| Boc deprotection | Moderate | 1–3 | High (0°C preferred) |

| Peptide coupling | Slow | 7–9 | Low |

Data synthesized from.

Preparation Methods

Boc Protection of the Amino Group

- The amino group of the corresponding amino acid or amino acid derivative is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions to avoid racemization.

Esterification of the Carboxyl Group

- The carboxylic acid is converted to the methyl ester using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) or via activation with coupling reagents such as DCC (dicyclohexylcarbodiimide) followed by methanolysis.

- Alternatively, direct esterification can be achieved by refluxing the acid in methanol with catalytic acid.

Representative Preparation Procedure (Adapted from Related Patent Data)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Boc Protection | Amino acid + Boc2O + base (e.g., triethylamine), solvent: DCM, 0–25 °C, 2–4 h | Boc-protected amino acid | 85–95 |

| 2. Esterification | Boc-protected acid + MeOH + acid catalyst, reflux, 4–6 h | Boc-protected methyl ester | 80–90 |

| 3. Alkylation | Boc-protected methyl ester + 3-methylbenzyl halide + base (e.g., K2CO3), solvent: DMF, 50–70 °C, 6–12 h | Methyl 3-((Boc)amino)-2-(3-methylbenzyl)propanoate | 70–85 |

Detailed Research Findings and Notes

- Stereochemical Control: The use of Boc protection helps maintain the stereochemistry of the amino acid backbone during alkylation and esterification steps.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate alkylation reactions by stabilizing charged intermediates.

- Temperature: Mild to moderate temperatures (0–70 °C) are preferred to minimize side reactions and racemization.

- Purification: Crystallization or chromatographic methods are employed to purify the final product, ensuring high purity for pharmaceutical applications.

- Yields: Overall yields range from 60% to 90%, depending on reaction optimization and scale.

Comparative Table of Preparation Methods

| Method Aspect | Boc Protection + Esterification | Direct Esterification + Alkylation | Reductive Amination Approach |

|---|---|---|---|

| Protection of amino group | Yes (Boc group) | Sometimes omitted | Yes (Boc or Cbz) |

| Esterification method | Acid-catalyzed or DCC coupling | Acid-catalyzed | Via reductive amination |

| Introduction of benzyl group | Alkylation with benzyl halide | Direct substitution | Reductive amination with benzaldehyde derivative |

| Reaction temperature | 0–70 °C | Reflux in MeOH | Room temperature to 50 °C |

| Yield range (%) | 70–90 | 60–85 | 65–80 |

| Stereochemical control | High | Moderate | High |

Q & A

Q. Unexpected byproducts in NMR spectra after deprotection: How to identify and resolve?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.